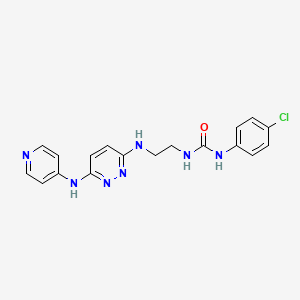

![molecular formula C10H9F4NO2 B2779336 2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1260002-41-2](/img/structure/B2779336.png)

2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

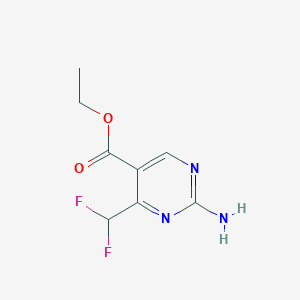

The compound “2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid” is an organic compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the trifluoromethyl group, the amino group, and the carboxylic acid group. The presence of fluorine atoms in the trifluoromethyl group could significantly affect the compound’s physical and chemical properties due to the high electronegativity of fluorine .Chemical Reactions Analysis

The compound could participate in various chemical reactions. The amino group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid”, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the creation of pharmaceutical and veterinary products .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The specific methods of application or experimental procedures would depend on the specific product being developed .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA. These drugs are used for various diseases and disorders .

- Methods : The synthesis of these drugs involves various chemical reactions. The specific methods of application or experimental procedures would depend on the specific drug being developed .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Fipronil

- Application : Fipronil, a GABA receptor antagonist and insecticide, is synthesized using trifluoromethyl-containing compounds .

- Methods : The specific methods of synthesis would depend on the specific product being developed .

- Results : Fipronil is a widely used insecticide with broad-spectrum activity .

4. Preparation of Phenylboronic Catechol Esters

- Application : Trifluoromethyl-containing compounds are used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .

- Methods : The specific methods of preparation would depend on the specific product being developed .

- Results : Phenylboronic catechol esters have shown promise as anion receptors for polymer electrolytes .

5. Synthesis of 3-Fluoro-5-(Trifluoromethyl)Benzoic Acid

- Application : 3-Fluoro-5-(trifluoromethyl)benzoic acid is a benzoic acid building block that can be easily attached to molecule scaffolds through amination reactions .

- Methods : The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

- Results : This compound is used in various organic synthesis applications .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-6-1-2-7(10(12,13)14)5(3-6)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNLANSVHRDIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2779263.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)

![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)

![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)